molecular formula C6H5BrN4 B3301720 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine CAS No. 91225-42-2

6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine

Cat. No.: B3301720
CAS No.: 91225-42-2
M. Wt: 213.03 g/mol
InChI Key: WNMMZMFQRGHMCV-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nickel Catalysts: Used in cyclization reactions.

    Aryl Halides: Commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives .

Scientific Research Applications

6-Bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-1H-Imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-methyl-3H-imidazo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-9-5-6(10-3)11-4(7)2-8-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMMZMFQRGHMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264787
Record name 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91225-42-2
Record name 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91225-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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